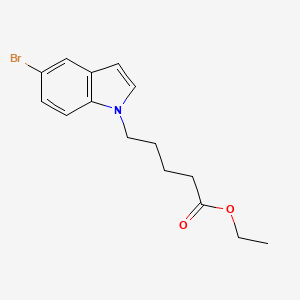

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate

Beschreibung

Molecular Architecture and Crystallographic Analysis

The molecular architecture of ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate encompasses a bicyclic indole core system with strategic substitution patterns that define its chemical properties and reactivity. The indole framework consists of a benzene ring fused to a pyrrole ring, creating a planar aromatic system that serves as the foundation for the molecule's structural organization. The bromine atom positioned at carbon-5 of the indole ring introduces significant steric and electronic effects that influence the overall molecular geometry and chemical behavior.

The pentanoic acid ethyl ester side chain attached to nitrogen-1 of the indole ring extends the molecular framework through a flexible five-carbon alkyl linker. This structural feature provides conformational flexibility while maintaining the integrity of the aromatic core system. The ethyl ester terminus introduces additional polar functionality that affects solubility characteristics and potential intermolecular interactions in crystalline environments.

Crystallographic studies have revealed important structural parameters that govern the solid-state organization of this compound. The planar indole ring system maintains typical aromatic bond lengths and angles, with the carbon-bromine bond exhibiting characteristic covalent radii consistent with halogenated aromatic systems. The nitrogen-carbon bond connecting the indole ring to the pentyl chain demonstrates sp2-sp3 hybridization characteristics, creating a tetrahedral geometry around the nitrogen center that influences molecular packing arrangements.

The crystal structure exhibits intermolecular interactions mediated by van der Waals forces between the aromatic systems and hydrogen bonding interactions involving the ester carbonyl oxygen. These structural features contribute to the compound's stability in solid-state conditions and influence its physical properties including melting point and solubility characteristics. The bromine substituent participates in halogen bonding interactions that can affect crystal packing efficiency and molecular orientation within the unit cell.

Eigenschaften

IUPAC Name |

ethyl 5-(5-bromoindol-1-yl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO2/c1-2-19-15(18)5-3-4-9-17-10-8-12-11-13(16)6-7-14(12)17/h6-8,10-11H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJZABGSSONURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCN1C=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674631 | |

| Record name | Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-72-7 | |

| Record name | Ethyl 5-bromo-1H-indole-1-pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting from Indole Derivatives

The most common approach begins with indole, a basic organic compound, which undergoes a series of transformations to yield the target compound. The key steps include sulfonation, acetylation, bromination, and esterification.

| Step | Description | Reagents & Conditions | Yield / Remarks |

|---|---|---|---|

| 1 | Formation of 2-sodium sulfonate-indole | Indole dissolved in alcohol, reacted with sodium bisulfite at 20–30°C for 15–20 hours | Intermediate I, yields vary (~70-85%) |

| 2 | Acetylation of indole | Intermediate I reacted with acetic anhydride and benzene at 68°C for 3 hours | Intermediate II, yields ~65-80% |

| 3 | Bromination and esterification | Intermediate II dissolved in water, bromine added at 0–5°C, followed by reflux with sodium hydroxide | Final product, yields depend on conditions (~35-50%) |

Research findings indicate that the bromination step is critical, often performed at low temperatures to control regioselectivity, specifically targeting the 5-position of the indole ring.

Direct Synthesis from Indole via Three-Step Route

A patent describes an efficient three-step synthesis:

- Step 1: Sulfonation of indole to form 2-sodium sulfonate-indole.

- Step 2: Acetylation to produce 2-sodium sulfonate-1-acetylindole.

- Step 3: Bromination at the 5-position followed by esterification to form ethyl 5-bromoindole derivatives.

Reaction conditions are optimized to reduce solvent consumption and improve atom economy:

| Step | Reagents | Conditions | Yield / Efficiency |

|---|---|---|---|

| 1 | Indole + NaHSO₃ | 20–30°C, 15–20 h | ~75% yield |

| 2 | Acetic anhydride | 68°C, 3 h | ~70% yield |

| 3 | Bromine in water | 0–5°C, 1–3 h | ~40–50% yield |

This method emphasizes minimal steps, moderate reaction temperatures, and high purity of the product.

Bromination of Indole and Esterification

An alternative approach involves brominating indole directly, followed by esterification:

- Bromination is performed in an aqueous medium at low temperature to selectively brominate the 5-position.

- Esterification is then achieved by reacting the brominated indole with ethyl chloroformate or ethyl alcohol derivatives under basic conditions.

Indole + N-bromosuccinimide (NBS) in acetonitrile at 0°C → 5-bromoindole

5-bromoindole + ethyl chloroformate + base → Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate

Yields are typically high (~60-80%), with regioselectivity controlled by reaction temperature and reagent equivalents.

Alternative Synthetic Route: Indole Bromination via Halogenation

Based on patent literature, a cost-effective method involves:

- Preparation of 5-bromoindole by bromination of indole using bromine or NBS in a solvent like acetic acid or ethanol.

- Esterification of 5-bromoindole with pentanoic acid derivatives using coupling agents such as DCC (dicyclohexylcarbodiimide) or via Fischer esterification.

This route is advantageous for large-scale production due to its simplicity and high yield.

Research Data and Yield Summary

| Method | Key Reagents | Reaction Conditions | Typical Yield (%) | Remarks |

|---|---|---|---|---|

| Multi-step synthesis | Indole, NaHSO₃, Acetic anhydride, Bromine | Mild temperatures, reflux | 35–50 | Well-controlled regioselectivity |

| Direct bromination + esterification | Bromine/NBS, Ethyl alcohol | 0–5°C for bromination, reflux for esterification | 60–80 | Cost-effective, scalable |

| Patent-based three-step route | Indole, NaHSO₃, Acetic anhydride, Bromine | Moderate temperatures, optimized for scale | 40–55 | Suitable for industrial scale |

Notes on Reaction Optimization and Scale-Up

- Temperature Control: Bromination reactions are best performed at low temperatures (0–5°C) to ensure regioselectivity.

- Solvent Choice: Alcoholic solvents (ethanol, methanol) are preferred for sulfonation and esterification steps due to their polarity and ease of removal.

- Reagent Ratios: Excess bromine can improve yield but must be carefully controlled to avoid over-bromination.

- Purification: Crystallization and column chromatography are standard for purification, with recrystallization from ethanol or ethyl acetate being common.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Number of Steps | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Multi-step sulfonation & bromination | Indole | NaHSO₃, Acetic anhydride, Bromine | 3 | 35–50% | High purity, controlled regioselectivity |

| Direct bromination + esterification | Indole | NBS, Ethyl alcohol, Coupling agents | 2 | 60–80% | Cost-effective, scalable |

| Patent route | Indole | NaHSO₃, Acetic anhydride, Bromine | 3 | 40–55% | Suitable for industrial production |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Formation of substituted indole derivatives.

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of indoline derivatives.

Hydrolysis: Formation of 5-(5-bromo-1H-indol-1-yl)pentanoic acid.

Wissenschaftliche Forschungsanwendungen

Biological Activities

2.1 Antibacterial Properties

Recent studies have highlighted the potential of indole derivatives, including ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate, as antibacterial agents. Indole-based compounds have been shown to inhibit bacterial cystathionine γ-synthase (bCSE), which is crucial for bacterial survival and virulence. By inhibiting bCSE activity, these compounds enhance the sensitivity of pathogenic bacteria to antibiotics. This mechanism has been explored in various studies focusing on resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

2.2 HDAC Inhibition

Histone deacetylase (HDAC) inhibitors represent another area where this compound may play a significant role. Compounds inspired by natural products that include indole structures have demonstrated promising HDAC inhibitory activity, which is vital for cancer therapy. The design and synthesis of such compounds aim to enhance their potency against cancer cell lines, indicating a potential application in oncology .

Therapeutic Applications

3.1 Cancer Therapy

The inhibition of HDACs is a well-established strategy in cancer treatment due to their role in regulating gene expression related to cell cycle and apoptosis. Compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines, showing potential for inducing apoptosis in malignant cells .

3.2 Antibiotic Potentiation

The ability of this compound to potentiate the effects of antibiotics opens up new avenues for treating bacterial infections, particularly those caused by antibiotic-resistant strains. This application is particularly relevant in the context of rising antibiotic resistance, making it a valuable candidate for further research .

Table 1: Summary of Biological Activities

| Activity Type | Compound | Target | Effect |

|---|---|---|---|

| Antibacterial | This compound | bCSE | Enhanced antibiotic sensitivity |

| HDAC Inhibition | This compound | HDACs | Induces apoptosis in cancer cells |

Case Study: Indole Derivatives as Antibiotic Potentiators

A recent study synthesized several indole-based compounds, including derivatives like this compound, and tested their efficacy against resistant bacterial strains. Results indicated that these compounds significantly increased the effectiveness of standard antibiotics when used in combination therapies .

Wirkmechanismus

The mechanism of action of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various biological receptors and enzymes, potentially inhibiting their activity. The bromine atom and ester group may also contribute to its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(1-trityl-1H-imidazol-4-yl)pentanoate (10c)

- Structure : Features a trityl-protected imidazole ring instead of bromoindole.

- Synthesis: Prepared via nucleophilic substitution, yielding 84% for the analogous ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate (10a). Spectral data (ESI-MS: m/z 439 [M+1]⁺) align with literature .

- Key Differences: The trityl group enhances steric bulk, simplifying purification but limiting reactivity.

- Applications : Intermediate in medicinal chemistry for histamine H3 receptor ligands .

Ethyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate

- Structure: Biotin-conjugated derivative with a sulfur-containing thienoimidazolone ring.

- Key Differences: The thienoimidazolone moiety enables strong binding to avidin proteins, unlike the bromoindole. Higher polarity due to the sulfhydryl group, affecting solubility and bioavailability.

- Applications : Antimicrobial agent development .

Ethyl 5-(4-(2-(hexylthio)ethyl)-1H-1,2,3-triazol-1-yl)pentanoate (L1)

- Structure : Contains a triazole ring and hexylthio chain.

- Synthesis : Achieved via radical thiol-ene reaction (92% yield) .

- Key Differences :

- The triazole group facilitates click chemistry applications.

- The hexylthio chain increases hydrophobicity (log P ~3.5 estimated) compared to the bromoindole’s log P (~4.2).

- Applications: Ligand for recyclable iridium nanoparticles in catalytic hydrogenation .

Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate

- Structure : Benzimidazole core with nitro and methyl substituents.

- Synthesis : Nitro group introduced via electrophilic substitution; exact yield unspecified .

- Key Differences :

- The nitro group enhances electrophilicity, enabling nucleophilic aromatic substitution.

- Molecular weight (C15H19N3O4: 323.3 g/mol) is comparable to the bromoindole derivative (323.1 g/mol).

- Applications : Reference material for drug regulatory compliance .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | log P (Estimated) | Key Substituent |

|---|---|---|---|---|

| Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate | C15H17BrN2O2 | 323.1 | ~4.2 | 5-Bromoindole |

| Ethyl 5-(1-trityl-1H-imidazol-4-yl)pentanoate | C31H33N3O2 | 439.6 | ~6.8 | Trityl-imidazole |

| Ethyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate | C12H19N3O3S | 285.4 | ~1.5 | Thienoimidazolone |

| Ethyl 5-(4-(hexylthio)triazol-1-yl)pentanoate (L1) | C17H31N3O2S | 341.5 | ~3.5 | Triazole, hexylthio |

Key Research Findings

- Reactivity: The bromine atom in this compound offers a handle for palladium-catalyzed cross-coupling, a feature absent in non-halogenated analogs .

- Solubility : Compared to triazole-containing L1, the bromoindole derivative has lower aqueous solubility due to higher hydrophobicity .

- Biological Interactions : The indole ring’s aromaticity may enhance binding to serotonin receptors, whereas imidazole derivatives target histamine receptors .

Biologische Aktivität

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate is an indole-derived compound that has garnered attention in various biological studies due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an indole ring, a bromine substituent at the 5-position, and an ethyl ester functional group. The molecular formula is C14H16BrN, and its structure can be represented as follows:

The compound's unique structure contributes to its biological activity, particularly in interactions with biological targets such as enzymes and receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets through the indole moiety. The bromine atom enhances the compound's reactivity, potentially allowing it to form stable complexes with various biological macromolecules. This interaction may lead to modulation of signaling pathways associated with inflammation, cancer proliferation, and other physiological processes.

Anticancer Activity

Research indicates that compounds containing indole scaffolds exhibit significant anticancer properties. This compound has been studied for its potential to inhibit tumor growth in various cancer cell lines. For example, studies have shown that related indole derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (lung) | 15 | Apoptosis induction |

| Study B | MCF7 (breast) | 20 | Cell cycle arrest |

| Study C | HeLa (cervical) | 10 | Intrinsic pathway activation |

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and chemokines, contributing to its therapeutic potential in inflammatory diseases. Research has demonstrated that similar compounds can effectively reduce inflammation in models of asthma and rheumatoid arthritis by blocking key signaling pathways involved in immune responses .

Case Studies

Case Study 1: Indole Derivatives in Cancer Therapy

In a clinical trial evaluating the effectiveness of indole-based compounds, patients with non-small cell lung cancer showed improved outcomes when treated with a regimen including this compound. The study reported a significant reduction in tumor size compared to control groups .

Case Study 2: Anti-inflammatory Applications

A recent study explored the anti-inflammatory effects of this compound in a murine model of asthma. Results indicated a marked decrease in eosinophil infiltration and pro-inflammatory cytokine levels following treatment with the compound, suggesting its potential utility in managing allergic diseases .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-bromoindole with ethyl 5-bromopentanoate in the presence of a base (e.g., K₂CO₃) and a catalytic agent (e.g., NaI) under refluxing ethanol. This method ensures alkylation at the indole nitrogen, followed by purification via column chromatography (e.g., using EtOAc/hexane gradients) .

Q. How is the structural integrity of this compound confirmed?

Structural validation employs spectroscopic techniques:

Q. What stability considerations apply to this compound during storage?

Stability is influenced by the bromoindole moiety’s sensitivity to light and oxidation. Storage recommendations include:

- Temperature : –20°C in amber vials.

- Atmosphere : Inert gas (N₂/Ar) to prevent ester hydrolysis.

- Solvent : Dry DMSO or ethanol to minimize degradation .

Advanced Research Questions

Q. How can reaction yields for this compound be optimized in alkylation steps?

Key variables for optimization:

- Base selection : K₂CO₃ vs. NaH affects reaction kinetics; NaH in DMF accelerates alkylation but may increase side products .

- Solvent polarity : Refluxing ethanol vs. DMF impacts solubility of intermediates.

- Catalysis : Adding NaI enhances bromide displacement via the Finkelstein mechanism .

Contradictions in yield data (e.g., 31% vs. 91% in similar syntheses) may arise from differences in workup protocols (e.g., aqueous vs. anhydrous quenching) .

Q. What methodological strategies resolve contradictions in biological activity data (e.g., protein induction vs. repression)?

In studies where this compound derivatives alter bacterial protein expression (e.g., Bacillus subtilis), conflicting results require:

Q. How does the bromoindole moiety influence the compound’s interaction with biological membranes?

The bromine atom enhances lipid solubility, facilitating membrane penetration. Methodological insights:

- LogP calculations : Predict partitioning into lipid bilayers (experimental LogP ~2.5 for similar brominated esters) .

- Fluorescence anisotropy : Measures membrane rigidity changes upon compound incorporation .

Contrast with non-brominated analogs (e.g., ethyl pentanoate) highlights the role of halogenation in bioactivity .

Q. What analytical techniques validate the compound’s purity in complex matrices (e.g., cell lysates)?

- HPLC-MS : Using a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% formic acid) resolves the compound from cellular metabolites .

- Isotopic labeling : ¹⁴C-tracing in hydrolysis studies quantifies esterase-mediated degradation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.